Cas no 3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid)

(E)-3-(1H-Imidazol-5-yl)acrylic Acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(1H-imidazol-4-yl)acrylic acid
- trans-Urocanic Acid
- (E)-3-(imidazol-4-yl)acrylic acid
- (E)-urocanic acid
- (Z)-4-pyridalacetophenone
- 1-phenyl-3-(4-pyridinyl)-2-propen-1-one
- E-3-(4-Pyridyl)-1-phenylprop-2-en-1-on
- E-3-(imidazol-4-yl)propenoic acid
- trans-4-imidazoleacrylic acid
- 4-Imidazoleacrylic Acid
- urocanic acid
- Urocaninic acid
- imidazoleacrylic acid
- 5-Imidazoleacrylic acid
- urocanate
- Imidazole-4-acrylic acid
- 3-Imidazol-4-ylacrylic acid
- 3-(1H-Imidazol-4-yl)-2-propenoic acid
- (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
- (E)-3-(1H-Imidazol-4-yl)-2-propenoic acid
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-
- UROCANIC ACID, CIS
- G8D26XJJ3B
- (e)-3-(1h-imidazol-4-yl)acrylic acid
- 2-Pr
- Tox21_202978
- 3465-72-3
- 3-(1H-Imidazol-4-yl)acrylate
- Q60998685
- AKOS022488522
- 3-(1H-imidazol-4-yl)prop-2-enoic acid
- E72446
- SDCCGSBI-0051222.P002
- SR-01000076189
- NSC66357
- Opera_ID_26
- EU-0101255
- NCGC00094495-02
- 4-Imidazoleacrylic acid, 99%
- HMS2234N08
- (E)-3-(1H-imidazol-5-yl)acrylic acid
- (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
- (2E)-3-(1H-Imidazole-4-yl)propenoic acid
- NSC-66357
- ALBB-025618
- DTXSID5041148
- AKOS005265082
- UNII-G8D26XJJ3B
- Imidazole-4-acrylate
- 3-(3H-Imidazol-4-yl)-acrylic acid
- DB01971
- NCGC00260524-01
- HS-0075
- 3-(4-Imidazolyl)acrylic acid
- NSC 66357
- SCHEMBL15417
- 4-IMIDAZOLE ACRYLIC ACID DIHYDRATE
- NSC407934
- CHEMBL1236602
- C00785
- STK735136
- 1H-ImidaZole-4-acrylic acid (Urocanic acid)
- NS00014985
- Imidazole-4-propene-2-enoic acid [Urocanic acid]
- CS-0059340
- E-3-(4-imidazolyl)propenoic acid
- A11380
- Q30536
- EN300-343465
- bmse000279
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (E)-
- NCGC00094495-01
- s9449
- (E)-3-(1H-Imidazol-5-yl)-2-propenoic acid
- CHEBI:27248
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (2E)-
- DTXCID3021148
- SMR000059098
- (2E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
- CAS-104-98-3
- NCGC00261940-01
- (E)-3-(IMIDAZOL-4-YL)-2-PROPENOIC ACID
- (E)-3-(1H-imidazol-5-yl)acrylicacid
- 3-(4-Imidazolyl)acrylate
- I0002
- UROCANIC ACID, TRANS-
- NCGC00094495-05
- SR-01000076189-1
- 104-98-3
- W-108797
- (e)-3-(Imidazol-4-yl)propenoic acid
- 23A7DA77-EC02-46B9-AA22-514C2B2A62E9
- U 7500
- CCG-205329
- IMIDAZOLE-4-ACRYLIC ACID, (E)-
- MFCD00005203
- 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
- 3-(1H-imidazol-4-yl)acrylic acid
- (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
- 3-(1H-Imidazol-4-yl)-2-propenoate
- Tox21_501255
- HMS3263L12
- BRD-K52670952-003-01-4
- AKOS001745677
- CHEBI:30817
- MLS001148240
- HY-113008
- 3-(1H-Imidazol-5-yl)-2-propenoic acid; 4-Imidazoleacrylic acid; 5-Imidazoleacrylic acid; Urocaninic acid
- (Z)-Urocanic acid;cis-UCA
- Lopac0_001255
- MFCD01593677
- NCGC00094495-03
- BBL027507
- (E)-3-(imidazol-4-yl)propenoate
- LP01255
- MLS000069482
- DB-222681
- 2-Propenoic acid, 3-(1H-imidazole-4-yl)-
- 5-Imidazoleacrylate
- (E)-3-(4-Imidazolyl)acrylic acid
- (E)-3-(1H-Imidazol-5-yl)acrylic Acid
-
- MDL: MFCD00005203
- インチ: 1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
- InChIKey: LOIYMIARKYCTBW-OWOJBTEDSA-N
- ほほえんだ: O([H])C(/C(/[H])=C(\[H])/C1=C([H])N=C([H])N1[H])=O
計算された属性
- せいみつぶんしりょう: 138.04298
- どういたいしつりょう: 138.042927
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.43
- ゆうかいてん: [225]
- ふってん: 456.9°Cat760mmHg
- フラッシュポイント: 230.1°C
- PSA: 65.98
- LogP: 0.50750
(E)-3-(1H-Imidazol-5-yl)acrylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D754716-25g |
(E)-3-(4-Imidazolyl)acrylic acid |
3465-72-3 | 97% | 25g |
$310 | 2024-06-07 | |
Enamine | EN300-1455847-0.5g |
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |
3465-72-3 | 95% | 0.5g |
$32.0 | 2023-09-03 | |
ChemScence | CS-0138454-25g |
trans-Urocanic acid |
3465-72-3 | 25g |
$650.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83560-20mg |
(2E)-3-(1H-Imidazol-4-yl)acrylic acid |
3465-72-3 | ,HPLC≥98% | 20mg |
¥498.0 | 2023-09-06 | |
Enamine | EN300-343465-0.1g |
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |
3465-72-3 | 95% | 0.1g |
$19.0 | 2023-02-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0002-5G |
trans-Urocanic Acid |
3465-72-3 | >98.0%(T)(HPLC) | 5g |
¥300.00 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67460-1g |
trans-Urocanic Acid |
3465-72-3 | 98% | 1g |
¥437.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162071-1g |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid |
3465-72-3 | >98.0%(HPLC)(T) | 1g |
¥226.90 | 2023-08-31 | |
Enamine | EN300-1455847-10g |
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |
3465-72-3 | 95% | 10g |
$94.0 | 2023-09-03 | |
Enamine | EN300-1455847-2.5g |
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |
3465-72-3 | 95% | 2.5g |
$46.0 | 2023-09-03 |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid 関連文献
-
Mario Barbatti Phys. Chem. Chem. Phys. 2011 13 4686
-
B. P. Yakimov,A. V. Venets,J. Schleusener,V. V. Fadeev,J. Lademann,E. A. Shirshin,M. E. Darvin Analyst 2021 146 3185
-
Graham A. Cooper,Chris Medcraft,Eva Gougoula,Nicholas R. Walker Phys. Chem. Chem. Phys. 2019 21 9495
-
Jun-Lae Cho,Munif Allanson,Vivienne E. Reeve Photochem. Photobiol. Sci. 2012 11 309
-
Carina Ade,Thaís F. Marcelino,Mark Dulchavsky,Kevin Wu,James C. A. Bardwell,Brigitte St?dler Mater. Adv. 2022 3 3649
-
Jun-Lae Cho,Munif Allanson,Vivienne E. Reeve Photochem. Photobiol. Sci. 2012 11 309
-
Mario Barbatti Phys. Chem. Chem. Phys. 2011 13 4686
-
8. Investigation of the applicability of cis-urocanic acid as a model for the catalytic Asp–His dyad in the active site of serine proteases based on 1H NMR hydrogen bonding studies and spectroscopic pK a measurementsHelmi Neuvonen,Kari Neuvonen a measurements. Helmi Neuvonen Kari Neuvonen J. Chem. Soc. Perkin Trans. 2 1998 1665
-
Mariko Egawa Analyst 2021 146 1142
-
Satoshi Horikoshi,Tatsuro Sato,Kazutami Sakamoto,Masahiko Abe,Nick Serpone Photochem. Photobiol. Sci. 2011 10 1239
(E)-3-(1H-Imidazol-5-yl)acrylic Acidに関する追加情報
(E)-3-(1H-Imidazol-5-yl)acrylic Acid: A Comprehensive Overview
The compound with CAS No. 3465-72-3, commonly referred to as (E)-3-(1H-Imidazol-5-yl)acrylic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with an acrylic acid moiety. The imidazole group, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the molecule's stability and reactivity, while the acrylic acid group introduces versatility in terms of functionalization and application potential.
Recent studies have highlighted the importance of (E)-3-(1H-Imidazol-5-yl)acrylic Acid in various areas of research, including drug design, material synthesis, and catalysis. For instance, researchers have explored its role as a building block for constructing bioactive molecules with potential applications in the pharmaceutical industry. The E configuration of the double bond in the acrylic acid group plays a crucial role in determining the molecule's stereochemical properties, which are essential for its biological activity.
In terms of synthesis, (E)-3-(1H-Imidazol-5-yl)acrylic Acid can be prepared through several methods, including condensation reactions and coupling strategies. One notable approach involves the reaction of imidazole derivatives with substituted acrylic acids under specific conditions to achieve high yields and selectivity. These methods have been optimized in recent years to address challenges such as regioselectivity and scalability.
The compound's applications extend beyond traditional chemical synthesis. For example, it has been utilized in the development of advanced materials such as polymers and hybrid organic-inorganic composites. The ability to form hydrogen bonds due to the presence of the imidazole ring and carboxylic acid group makes it an ideal candidate for designing materials with tailored mechanical and thermal properties.
Furthermore, (E)-3-(1H-Imidazol-5-yl)acrylic Acid has shown promise in catalytic applications. Its ability to act as a ligand or a catalyst support has been explored in various reactions, including cross-coupling reactions and enantioselective syntheses. Recent studies have demonstrated its effectiveness in enhancing catalytic efficiency and selectivity under mild reaction conditions.
In conclusion, (E)-3-(1H-Imidazol-5-yl)acrylic Acid (CAS No. 3465-72-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.
3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid) 関連製品
- 104-98-3(Urocanic acid)
- 7699-35-6(cis-Urocanic acid)
- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)
- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)
- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 1820580-56-0(2-Piperidinone, 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
